molecular formula C15H14ClNO2S B5072835 2-(2-chlorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide

2-(2-chlorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B5072835
M. Wt: 307.8 g/mol
InChI Key: RQPNEUYCVHLVHB-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide is an organic compound that features a chlorophenoxy group and a methylsulfanyl-substituted phenyl group connected via an acetamide linkage

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c1-20-12-6-4-5-11(9-12)17-15(18)10-19-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPNEUYCVHLVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 3-(methylsulfanyl)aniline to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy and methylsulfanyl groups may contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-[3-(methylsulfonyl)phenyl]acetamide
  • 2-(2-chlorophenoxy)-N-[3-(methylsulfinyl)phenyl]acetamide
  • 2-(2-chlorophenoxy)-N-[3-(methylthio)phenyl]acetamide

Uniqueness

2-(2-chlorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the presence of the methylsulfanyl group, which can undergo specific chemical transformations and contribute to its biological activity. The combination of the chlorophenoxy and methylsulfanyl groups provides a distinct chemical profile that differentiates it from similar compounds.

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